Cas no 1528495-57-9 (N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine)

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine is a specialized organic compound featuring a thiophene core substituted with methyl groups at the 2- and 5-positions, along with a functionalized N-methylhydroxylamine moiety at the 3-position. This structure imparts reactivity suitable for applications in heterocyclic synthesis, particularly as a building block for pharmaceuticals or agrochemicals. The hydroxylamine group enables selective transformations, such as nitrone formation or nucleophilic additions, while the thiophene scaffold contributes to electronic diversity in molecular design. Its stability under controlled conditions and compatibility with further functionalization make it a valuable intermediate for researchers exploring novel bioactive compounds or materials with tailored properties.
N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine structure
1528495-57-9 structure
Product Name:N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine
CAS No:1528495-57-9
MF:C7H11NOS
MW:157.233340501785
CID:6140828
PubChem ID:82684594
Update Time:2025-08-04

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine
    • EN300-1826132
    • AKOS021002142
    • 1528495-57-9
    • N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine
    • Inchi: 1S/C7H11NOS/c1-5-3-7(4-8-9)6(2)10-5/h3,8-9H,4H2,1-2H3
    • InChI Key: XARZNUVRDLJJAL-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(CNO)=C1C

Computed Properties

  • Exact Mass: 157.05613515g/mol
  • Monoisotopic Mass: 157.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 60.5Ų

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Additional information on N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine

Comprehensive Overview of N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine (CAS No. 1528495-57-9)

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine (CAS No. 1528495-57-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a thiophene ring substituted with methyl groups at the 2 and 5 positions, coupled with a hydroxylamine functional group. This combination makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.

In recent years, the demand for N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine has surged, driven by its applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in designing kinase inhibitors and antioxidants. The compound's CAS No. 1528495-57-9 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry and organic synthesis.

One of the key advantages of N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine lies in its versatility. It can undergo various chemical transformations, such as N-alkylation and oxidation reactions, to yield derivatives with enhanced biological activity. This adaptability has made it a focal point in high-throughput screening (HTS) campaigns, where it serves as a precursor for libraries of small molecules targeting G-protein-coupled receptors (GPCRs) and enzymatic pathways.

The compound's thiophene core is also of interest in the field of organic electronics. With the rise of flexible electronics and optoelectronic devices, researchers are exploring its potential as a π-conjugated system for use in organic semiconductors and light-emitting diodes (OLEDs). This dual applicability in life sciences and advanced materials underscores its interdisciplinary significance.

From a synthetic chemistry perspective, N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine is often synthesized via reductive amination of the corresponding aldehyde or through nucleophilic substitution reactions. Its stability under ambient conditions and compatibility with common protecting groups make it a practical choice for multi-step synthetic routes. Laboratories frequently inquire about its storage conditions and handling protocols, emphasizing the need for precise technical documentation.

Environmental and green chemistry considerations are also shaping the discourse around this compound. As industries move toward sustainable synthesis, researchers are investigating catalytic methods to produce N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine with minimal waste. Topics like atom economy and biodegradability are increasingly associated with its applications, aligning with global trends in eco-friendly chemical production.

In summary, N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine (CAS No. 1528495-57-9) stands at the intersection of pharmaceutical innovation and material science advancement. Its structural uniqueness, coupled with its broad utility, ensures its continued prominence in both academic and industrial research. As AI-driven drug design and computational chemistry evolve, this compound is likely to play an even more critical role in the development of next-generation therapeutics and functional materials.

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